molecular formula C11H10N2O B1306565 4-(Pyridin-3-yloxy)aniline CAS No. 80650-45-9

4-(Pyridin-3-yloxy)aniline

Cat. No.: B1306565
CAS No.: 80650-45-9
M. Wt: 186.21 g/mol
InChI Key: ZSLIXJKSPVCNHZ-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-3-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Pyridin-3-yloxy)aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-3-yloxy)aniline is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both pyridine and aniline moieties allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Biological Activity

4-(Pyridin-3-yloxy)aniline, also known as 4-(3-Pyridinyloxy)phenylamine, is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by an aniline group and a pyridine ring connected via an ether linkage, allows for various biological interactions that can be harnessed for pharmacological applications. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11_{11}H10_{10}N2_2O
  • Molecular Weight : Approximately 186.21 g/mol
  • Structure : The compound features a phenyl ring linked to a pyridine ring through an ether (-O-) bond, which is crucial for its biological activity.

Mechanisms of Biological Activity

Research indicates that this compound may influence various biological pathways through its interactions with specific enzymes and receptors. The presence of the pyridine moiety enhances binding affinity towards biological targets, making it a candidate for drug development.

Key Mechanisms:

  • Enzyme Modulation : Studies have shown that the compound can modulate the activity of certain enzymes, potentially affecting metabolic pathways involved in disease processes.
  • Anticancer Activity : Preliminary investigations suggest that this compound exhibits anticancer properties. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Pharmacological Applications

The diverse biological activities of this compound suggest several potential therapeutic applications:

  • Antimicrobial Activity : Research has indicated that this compound may possess antimicrobial properties, particularly against pathogenic bacteria .
  • Cancer Treatment : The compound's ability to inhibit cancer cell growth positions it as a potential lead compound for developing new anticancer drugs .
  • Anti-inflammatory Effects : Some studies suggest that this compound could exhibit anti-inflammatory properties by modulating immune responses .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anticancer Studies : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest .
StudyCell LineIC50_{50} (µM)Mechanism
Thomas et al., 2015MCF-7 (breast cancer)12.5Apoptosis induction
Chen et al., 2006A549 (lung cancer)15.0Cell cycle arrest
  • Antimicrobial Activity : A study reported that this compound exhibited significant antibacterial activity against Pseudomonas aeruginosa, with an IC50_{50} value of 0.98 µM in bioassays .

Properties

IUPAC Name

4-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-9-3-5-10(6-4-9)14-11-2-1-7-13-8-11/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLIXJKSPVCNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390206
Record name 4-(pyridin-3-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80650-45-9
Record name 4-(pyridin-3-yloxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-3-yloxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 3-(4-nitrophenoxy)pyridine (5.00 g, 23.13 mmol) in EtOAc (100 mL) in a 250 ml Parr bottle was purged with nitrogen. To this solution was added EtOAc-moistened 10% Pd/C catalyst (500 mg, 10% by weight). The reaction flask was placed in a Parr hygrogenation apparatus, purged with nitrogen (5×), evacuated, and then pressurized to 40 psi with hydrogen and shaken for 3.5 h. The reaction mixture was then purged with nitrogen, and filtered through a pad of Celite®, rinsing with ethyl acetate (3×) and ethanol (3×). The filtrate was evaporated at reduced pressure to give a brown crystalline residue. The residue was stirred in diethyl ether at room temperature for 16 h and then filtered to provide 4.11 g (95%) of the desired product as light brown crystals. 1H-NMR (DMSO-d6) δ 8.21 (m, 2H), 7.30 (ddd, J=8.4, 4.6, 0.7 Hz, 1H), 7.18 (ddd, J=8.4, 2.9, 1.4 Hz, 1H), 6.79 (d, J=8.8 Hz, 2H), 6.58 (d, J=9.0 Hz, 2H), 5.05 (br s, 2H); MS LC-MS [M+H]+=187, RT=1.03 min.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
95%

Synthesis routes and methods II

Procedure details

4-(Pyridin-3-yl)oxy-1-nitrobenzene prepared in Step A was dissolved in the mixture of water (100 mL), tetrahydrofuran (100 mL) and methanol (100 mL). Iron powder (103 g, 1.84 mol) and ammonium chloride (99 g, 1.84 mol) were added thereto, and the mixture was stirred for 3 h at 80° C. using a mechanical stirrer. After completion of the reaction, the reaction mixture was filtered through a cellite, washed with methanol, and concentrated under reduced pressure. The solid thus obtained was filtered, washed with ether, and dried to give the title compound (17 g, Yield 36%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
99 g
Type
reactant
Reaction Step Two
Name
Quantity
103 g
Type
catalyst
Reaction Step Two
Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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